molecular formula C24H28N4O2 B2626913 N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 1286713-14-1

N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2626913
CAS No.: 1286713-14-1
M. Wt: 404.514
InChI Key: MBDXSEDZOXCQTI-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a morpholine ring, a pyrazole ring, and a phenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the morpholine ring: This step involves the reaction of the pyrazole intermediate with morpholine under suitable conditions.

    Acylation: The final step involves the acylation of the morpholino-pyrazole intermediate with 2-ethyl-6-methylphenylacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can be compared with other similar compounds, such as:

  • N-(2-ethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
  • N-(2-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
  • N-(2-ethyl-6-methylphenyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide

These compounds share structural similarities but differ in the substitution patterns on the phenyl ring or the presence of the morpholine ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-3-19-11-7-8-18(2)23(19)25-22(29)17-28-16-21(20-9-5-4-6-10-20)24(26-28)27-12-14-30-15-13-27/h4-11,16H,3,12-15,17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDXSEDZOXCQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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